molecular formula C13H10N2O2S B5524582 2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE

2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE

Cat. No.: B5524582
M. Wt: 258.30 g/mol
InChI Key: MINGKRFOXSPJKB-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE is a heterocyclic organic compound that features a pyridine ring substituted with a nitro-phenylethenylthio group

Preparation Methods

The synthesis of 2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 2-nitro-2-phenylethenethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Chemical Reactions Analysis

2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions, due to the electron-withdrawing nature of the nitro group.

    Addition: The double bond in the phenylethenyl group can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylethenylthio group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its biological activity .

Comparison with Similar Compounds

Similar compounds to 2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-[(Z)-2-nitro-2-phenylethenyl]sulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-15(17)12(11-6-2-1-3-7-11)10-18-13-8-4-5-9-14-13/h1-10H/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINGKRFOXSPJKB-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CSC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/SC2=CC=CC=N2)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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